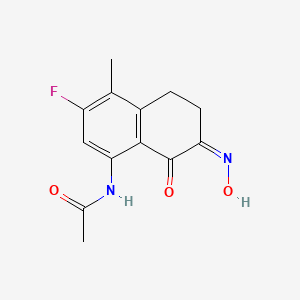
Autophagy/REV-ERB-IN-1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autophagy/REV-ERB-IN-1 (hydrochloride) is a dual inhibitor of autophagy and REV-ERB, with significant anticancer activity. This compound has shown improved potency in blocking autophagy and enhanced toxicity against cancer cells, making it a promising candidate for cancer research, particularly in melanoma .
Méthodes De Préparation
The synthesis of Autophagy/REV-ERB-IN-1 (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:
Formation of Olefins: Using Wittig reaction conditions to obtain the olefins.
Hydrogenation: Hydrogenation reaction with triethylsilane (Et3SiH) and palladium on carbon (Pd/C).
Reduction-Oxidation: A reduction-oxidation procedure using lithium aluminium hydride (LiAlH4) and manganese dioxide (MnO2) to convert intermediates to the desired aldehydes.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Analyse Des Réactions Chimiques
Autophagy/REV-ERB-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminium hydride (LiAlH4).
The major products formed from these reactions include various intermediates that are crucial for the synthesis of the final compound.
Applications De Recherche Scientifique
Autophagy/REV-ERB-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study autophagy and REV-ERB pathways.
Biology: Helps in understanding the role of autophagy in cellular processes and its impact on cancer cell survival.
Medicine: Investigated for its potential as an anticancer agent, particularly in melanoma research.
Mécanisme D'action
The mechanism of action of Autophagy/REV-ERB-IN-1 (hydrochloride) involves:
Inhibition of Autophagy: The compound blocks the autophagy process, which is crucial for the degradation of damaged proteins and organelles.
REV-ERB Inhibition: It inhibits REV-ERB, a nuclear receptor that regulates circadian rhythm and metabolism.
Enhanced Toxicity: By inhibiting both autophagy and REV-ERB, the compound enhances the toxicity against cancer cells, leading to increased cancer cell death
Comparaison Avec Des Composés Similaires
Autophagy/REV-ERB-IN-1 (hydrochloride) is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:
Chloroquine (CQ): An FDA-approved autophagy flux inhibitor.
Hydroxychloroquine (HCQ): Another FDA-approved autophagy flux inhibitor.
Other Dual Inhibitors: Compounds that inhibit both autophagy and other pathways, but with varying degrees of efficacy.
Autophagy/REV-ERB-IN-1 (hydrochloride) stands out due to its improved potency and enhanced toxicity against cancer cells, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C24H32Cl2F2N2 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C24H30F2N2.2ClH/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18;;/h3-8,16,18,27-28H,1-2,9-15,17H2;2*1H |
Clé InChI |
REYRPHMUFJUZQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)


![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)









![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
